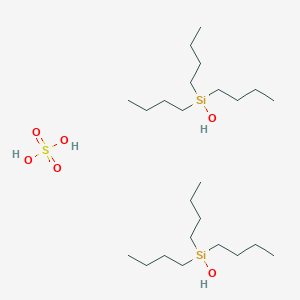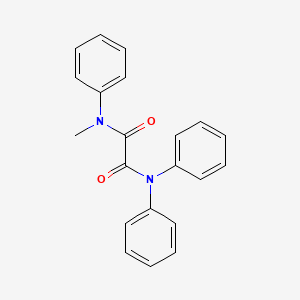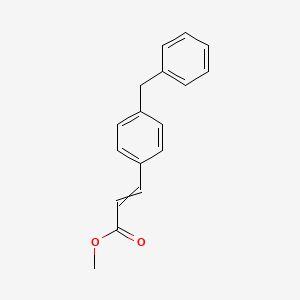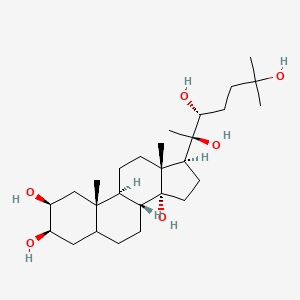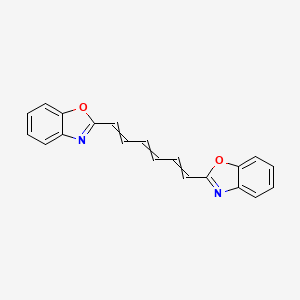
2,2'-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) is a complex organic compound characterized by its unique structure, which includes a hexa-1,3,5-triene core flanked by two benzoxazole groups.
Méthodes De Préparation
The synthesis of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Hexa-1,3,5-triene Core: This can be achieved through a series of Wittig reactions, where appropriate aldehydes and phosphonium ylides are used to form the conjugated triene system.
Attachment of Benzoxazole Groups: The benzoxazole moieties can be introduced via cyclization reactions involving o-aminophenols and carboxylic acids or their derivatives.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow techniques and automated synthesis to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the triene system.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzoxazole derivatives and altered triene systems.
Applications De Recherche Scientifique
2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the field of cancer treatment, where its ability to intercalate into DNA is of interest.
Mécanisme D'action
The mechanism by which 2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) exerts its effects is primarily through its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to cell death. This intercalation is facilitated by the planar structure of the compound, which allows it to insert itself between the base pairs of the DNA helix .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) include:
1,6-Diphenyl-1,3,5-hexatriene: Another triene-based compound with similar photophysical properties but lacking the benzoxazole groups.
1,4-Bis(substituted trans-styryl)benzene: A compound with a similar conjugated system but different substituents, leading to varied chemical and physical properties.
The uniqueness of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) lies in its combination of a conjugated triene system with benzoxazole groups, which imparts distinct electronic and photophysical characteristics, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
259093-44-2 |
|---|---|
Formule moléculaire |
C20H14N2O2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2-[6-(1,3-benzoxazol-2-yl)hexa-1,3,5-trienyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H14N2O2/c1(3-13-19-21-15-9-5-7-11-17(15)23-19)2-4-14-20-22-16-10-6-8-12-18(16)24-20/h1-14H |
Clé InChI |
SYWINBCKCYNYRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C=CC=CC=CC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


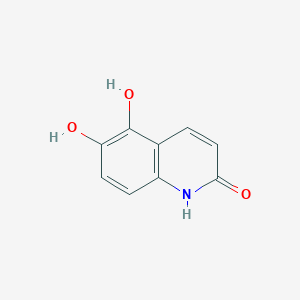

![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)
![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
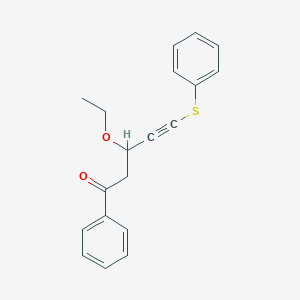
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)

